molecular formula C12H11F3N2O3 B7097149 N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide

N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide

Cat. No.: B7097149
M. Wt: 288.22 g/mol
InChI Key: CJBCDCNZDUVBTJ-UHFFFAOYSA-N
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Description

N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the trifluoroethoxy group imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and other scientific research areas.

Properties

IUPAC Name

N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3/c13-12(14,15)6-19-4-3-16-11(18)8-1-2-10-9(5-8)17-7-20-10/h1-2,5,7H,3-4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBCDCNZDUVBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCOCC(F)(F)F)N=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide typically involves the reaction of 2,2,2-trifluoroethanol with appropriate benzoxazole derivatives under controlled conditions. One common method includes the use of trifluoroethyl vinyl ether as a starting material, which undergoes a series of reactions to introduce the trifluoroethoxy group . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to enzyme inhibition or modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of the benzoxazole core and the trifluoroethoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

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